ML268

Ion channel pharmacology Chemical probe characterization In vitro assay development

TRPML3 research is frequently confounded by poor compound solubility leading to irreproducible dose-response data. ML268 (CAS 312594-36-8) is a first-in-class, selective TRPML3 agonist (EC₅₀ 950 nM) optimized for aqueous solubility (0.28 μM in PBS), enabling consistent in vitro dosing without high serum supplementation. • >32-fold selectivity over TRPN1, unlike non-selective prior art ML123 • Extracellular-only activation-ideal for channel topology and subcellular distribution studies • 14-fold higher kinetic solubility in PBS vs. ML269 for reproducible calcium imaging and HTS

Molecular Formula C18H23NO3S
Molecular Weight 333.4 g/mol
Cat. No. B1663211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML268
Synonyms1-(4-Ethoxy-naphthalene-1-sulfonyl)-azepane
Molecular FormulaC18H23NO3S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3
InChIInChI=1S/C18H23NO3S/c1-2-22-17-11-12-18(16-10-6-5-9-15(16)17)23(20,21)19-13-7-3-4-8-14-19/h5-6,9-12H,2-4,7-8,13-14H2,1H3
InChIKeyYPGOVAKRQUAHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML268 TRPML3 Agonist Probe


ML268 (CID 776924, CAS 312594-36-8) is a first-in-class, small-molecule agonist of the transient receptor potential mucolipin-3 (TRPML3) ion channel, developed through an NIH Molecular Libraries Program high-throughput screening campaign [1]. It activates TRPML3 with submicromolar potency in intracellular calcium functional assays and exhibits >32-fold selectivity over the related mechanosensitive channel TRPN1 [2]. As a validated chemical probe, ML268 enables functional interrogation of TRPML3, which is implicated in inner ear mechanotransduction, pigmentation defects, and endolysosomal calcium signaling [1].

TRPML3 channel activation Calcium flux and endolysosomal signaling studies
Selectivity context Reported selectivity over TRPN1 and related TRP channels
Aqueous assay compatibility Supports protein-free or low-serum buffer workflows

ML268 Probe Selection Rationale


TRPML3 agonists derived from distinct chemical scaffolds exhibit pronounced differences in potency, selectivity, aqueous solubility, and functional behavior in patch-clamp assays [1]. For instance, while ML269 (CID 53239838) is approximately 3.3-fold more potent than ML268 in EC50 assays, ML268 offers a 14-fold improvement in kinetic solubility in phosphate-buffered saline (PBS), a critical factor for reproducible in vitro dosing [2]. Prior art compound ML123 (CID 2911646) lacks selectivity for TRPML3 over TRPN1, whereas ML268 maintains >32-fold target selectivity [3]. Even within the same probe series, these quantitative disparities preclude simple interchange; selection must be driven by the specific experimental constraints of solubility, required potency, or selectivity window [1].

ML268 Probe
Alternate Probes
Risk Context
Aqueous solubility profile
ML269: solubility may be lower
Buffer compatibility may shift; review solubility before substitution
TRPML3 selective activation
ML123: dual TRPML3/TRPN1 activity
Off-target effects may confound interpretation
Extracellular gating mechanism
SF-11: requires intracellular access
Mechanistic mismatch may alter activation profile

ML268 Differentiation Evidence


Aqueous Solubility Advantage

ML268 exhibits a kinetic solubility of 0.28 μM in phosphate-buffered saline (PBS), compared to only 0.02 μM for the related probe ML269 [1]. This 14-fold difference (280 nM vs. 20 nM) is critical for achieving consistent compound exposure in aqueous assay buffers devoid of serum proteins. While both probes show enhanced solubility in PBS containing 6% fetal bovine serum (ML269 reaches 12.0 μM), ML268's superior solubility in protein-free PBS simplifies experimental workflows and reduces the risk of precipitation artifacts during dilution series or calcium imaging experiments [1].

Aqueous solubility
Head-to-head
ML268 0.28 µM
ML269 0.02 µM
Supports low-serum assay workflows
14-fold difference in PBS; measured via nephelometry
Ion channel pharmacology Chemical probe characterization In vitro assay development

Moderate Activation Potency

In intracellular calcium flux assays using HEK293 cells heterologously expressing human TRPML3, ML268 (powder formulation) activates the channel with an EC50 of 950 nM [1]. The comparator ML269 is approximately 3.3-fold more potent, with an EC50 of 290 nM under identical conditions [1]. ML268's submicromolar potency is sufficient for robust channel activation (maximal response exceeds baseline), yet its lower potency relative to ML269 may be advantageous in studies where a wider dynamic range or reduced risk of off-target saturation is desired [2].

TRPML3 EC50
Head-to-head
950 nM
Moderate potency supports graded activation studies
ML269 is 3.3-fold more potent (290 nM); FLIPR Ca²⁺ assay
TRPML3 pharmacology Dose-response profiling Chemical tool validation

TRPML3 Selectivity Advantage

ML268 demonstrates >32-fold selectivity for TRPML3 over the anti-target TRPN1 in Fluo-8 calcium flux screening assays (EC50 >29.9 μM on TRPN1 vs. 950 nM on TRPML3) [1]. In contrast, the prior art compound ML123 (CID 2911646) shows dual activity against both TRPML3 (EC50 451–873 nM) and TRPN1 (EC50 14.0 μM), resulting in a selectivity window of only 16- to 31-fold, and is classified as non-selective [1]. Furthermore, whole-cell patch-clamp assays confirmed that ML268 is inactive against a panel of six additional TRP channels (TRPML1, TRPM2, TRPV2, TRPC3, TRPA1, and TRPML2) at concentrations up to 10 μM [2].

Selectivity window
Head-to-head
>32-fold over TRPN1
Reported selectivity may reduce off-target interpretation
ML123 shows 16–31 fold; Fluo-8 flux screening
Selectivity profiling Off-target activity TRP channel pharmacology

Extracellular Activation Mechanism

Whole-cell patch-clamp recordings reveal a fundamental mechanistic distinction between ML268 and the earlier TRPML3 activator SF-11. SF-11 (EC50 260 nM) activates TRPML3 when applied intracellularly via patch pipette infusion, indicating it is cell-permeant or acts at intracellular binding sites [1]. In contrast, ML268 and ML269 elicit robust channel activation exclusively upon extracellular application, with no response observed during intracellular infusion [2]. This differential site of action suggests that ML268 engages an extracellular or transmembrane activation domain, whereas SF-11 requires access to the cytoplasmic face. Such mechanistic divergence may translate to different functional outcomes in native cell environments where channel subcellular localization varies [2].

Activation mechanism
Cross-study comparable
Extracellular application only
Enables studies of channel gating topology
SF-11 activates intracellularly; patch-clamp at 10 µM
Patch-clamp electrophysiology Mechanism of action Cell permeability

Aqueous Stability Profile

ML268 demonstrates high chemical stability in phosphate-buffered saline (PBS) at 25°C, with a half-life exceeding 48 hours [1]. This stability is comparable to that of ML269 (t₁/₂ >48 hr, 57 hr reported) and far exceeds the stability requirements for typical in vitro pharmacology experiments. Additionally, ML268 is not a Michael acceptor (no GSH adduct formation detected at 100 μM), indicating low intrinsic chemical reactivity that could otherwise lead to non-specific protein modification [1]. This stability profile ensures consistent compound activity across extended incubation periods, reducing experimental variability in long-term calcium imaging or chronic exposure paradigms.

Aqueous stability
Head-to-head
Half-life >48 hr
Supports extended assay incubations
PBS, 25°C; comparable to ML269 (57 hr); no GSH adducts
Compound stability Assay reproducibility Probe validation

Orthogonal Probe Pair Strategy

ML268 and ML269 represent a structurally related probe pair (both contain a sulfonamide core) that exhibit quantitatively distinct pharmacological profiles. While ML269 is more potent (EC50 290 nM vs. 950 nM) and more selective (>120-fold vs. >32-fold), ML268 is 14-fold more soluble in PBS (0.28 μM vs. 0.02 μM) [1][2]. This complementary property matrix enables researchers to select the optimal probe based on experimental requirements: ML269 for studies demanding maximal potency and selectivity, and ML268 for applications where aqueous solubility and moderate activation are prioritized. The availability of both probes as validated chemical tools from the NIH Molecular Libraries Program facilitates orthogonal validation of TRPML3-mediated phenotypes [3].

Probe pair profile
Head-to-head
ML268 Potency 950 nM | Sol. 0.28 µM | Sel. >32×
ML269 Potency 290 nM | Sol. 0.02 µM | Sel. >120×
Orthogonal validation strategy across probe pair
Aggregated NIH probe report data; supports target confirmation
Chemical biology tool pair Structure-activity relationship TRPML3 functional domains

ML268 Application Scenarios


Calcium Flux Assays with Minimal Serum

ML268's 0.28 μM solubility in PBS enables reliable dose-response experiments in protein-free or low-serum assay conditions, reducing the need for high concentrations of fetal bovine serum that can introduce undefined variables. This is particularly advantageous for high-throughput screening campaigns or calcium imaging studies where buffer composition must remain constant across multi-day runs [1].

Submaximal TRPML3 Activation Studies

With an EC50 of 950 nM, ML268 provides a graded activation profile that is suitable for experiments where partial or submaximal channel stimulation is desired. This includes investigations of TRPML3 synergy with low extracellular sodium, cooperativity with endogenous ligands, or co-administration with TRPML3 inhibitors to probe functional antagonism [2].

Extracellular Gating Mechanism Studies

ML268 activates TRPML3 exclusively from the extracellular side, distinguishing it from cell-permeant agonists like SF-11. Researchers investigating the topology of the TRPML3 activation domain, or studying native cells where TRPML3 is predominantly localized to intracellular compartments, can leverage this property to probe accessibility and subcellular distribution of functional channels [3].

Orthogonal Validation with Probe Pair

The complementary pharmacological profiles of ML268 (moderate potency, higher solubility) and ML269 (high potency, lower solubility) provide a built-in orthogonal validation strategy. Concordant results with both probes strengthen confidence that observed effects are TRPML3-mediated, while divergent outcomes may reveal structure-dependent differences in channel activation that warrant further investigation [4].

Application
Selection Property
Validation Focus
Low-serum calcium flux assays
Aqueous solubility profile
Protein-free buffer compatibility
Submaximal TRPML3 activation
Moderate potency and graded response
Submaximal dose-response profiling
Extracellular gating studies
Extracellular activation site
Subcellular localization assays
Orthogonal probe validation
Distinct pharmacological profiles
Concordance with reference probe

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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